alpha-(4-Methylsulfonylphenyl)benzylamine

Descripción general

Descripción

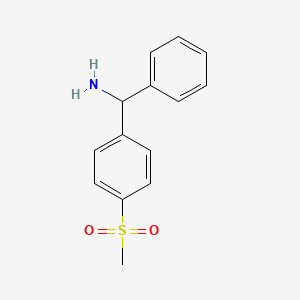

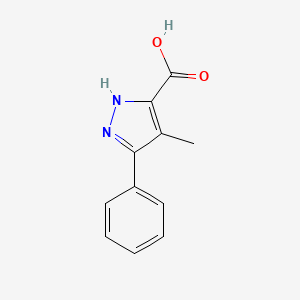

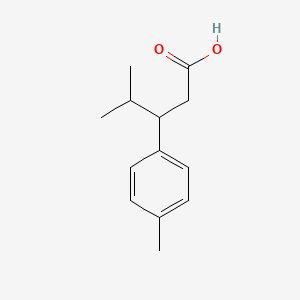

Alpha-(4-Methylsulfonylphenyl)benzylamine is a chemical compound with the CAS Number: 854207-66-2. It has a molecular weight of 261.34 and its IUPAC name is 4-(methylsulfonyl)phenylmethanamine . It is a white to yellow solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H15NO2S/c1-18(16,17)13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14H,15H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound is a white to yellow solid at room temperature .Aplicaciones Científicas De Investigación

Kinetic Resolution and Synthesis

A study by Xiao et al. (2016) demonstrated the use of alpha-(4-Methylsulfonylphenyl)benzylamine in the kinetic resolution of benzylamines through Palladium(II)-catalyzed C-H cross-coupling, achieving high enantiomeric purity. This method is notable for its practicality, utilizing a nosyl protected amino group as the directing group, and the products can be further transformed into chiral compounds relevant in natural products and bioactive molecules (Xiao et al., 2016).

Material Science Applications

Wang et al. (2016) introduced benzylamine as a surface passivation molecule for perovskite films in solar cells, enhancing their moisture-resistance and electronic properties. The modified films demonstrated significant stability and efficiency improvements, showing no degradation after more than 2800 hours of air exposure (Wang et al., 2016).

Pharmacological Research

In the domain of pharmacology, this compound derivatives have been explored for their potential as human histamine H3 receptor antagonists. Apodaca et al. (2003) synthesized and screened 4-(aminoalkoxy)benzylamines, finding several compounds with high in vitro activity and demonstrating their antagonistic properties in cell-based models of human histamine H3 receptor activation (Apodaca et al., 2003).

Synthetic Chemistry

Yan et al. (2016) reported on the use of benzylamines in the direct amination of benzyl alcohols through an iron-catalyzed methodology. This process allows for the efficient creation of a variety of benzylamines, including secondary and tertiary amines, highlighting a sustainable approach to synthesizing these compounds (Yan et al., 2016).

Safety and Hazards

The safety information for alpha-(4-Methylsulfonylphenyl)benzylamine is not specified in the GHS pictograms . For more detailed safety information, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

Relevant Papers Unfortunately, the search results did not provide any specific peer-reviewed papers related to this compound .

Propiedades

IUPAC Name |

(4-methylsulfonylphenyl)-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-18(16,17)13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBYEQCJDVSSKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Methylphenyl)thio]piperidine](/img/structure/B3022929.png)

![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3022932.png)

![5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3022937.png)

![7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol](/img/structure/B3022939.png)